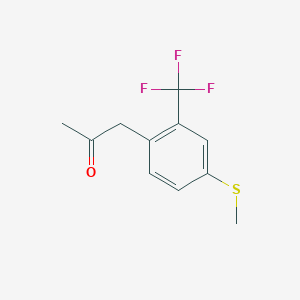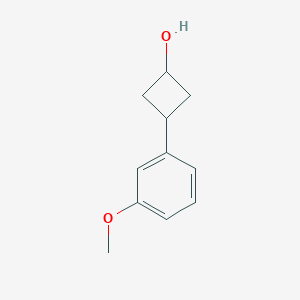![molecular formula C18H23NO3 B14044363 Benzyl (3aR,3bS,5s,6aR,6bS)-5-(hydroxymethyl)octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B14044363.png)
Benzyl (3aR,3bS,5s,6aR,6bS)-5-(hydroxymethyl)octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-((3aR,3bS,5s,6aR,6bS)-Benzyl 5-(hydroxymethyl)octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-2(3bH)-carboxylate): is a complex organic compound with a unique structure that includes a cyclopentane ring fused with a cyclobutane ring and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of specific catalysts and reagents to ensure the correct stereochemistry of the final product .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biology, this compound may be used as a probe to study various biological processes. Its ability to interact with specific biomolecules makes it a valuable tool for understanding cellular mechanisms .
Medicine: Its unique structure and reactivity may allow it to interact with specific molecular targets, making it a promising candidate for the treatment of various diseases .
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for use in coatings, adhesives, and other industrial applications .
Mécanisme D'action
The mechanism of action of rel-((3aR,3bS,5s,6aR,6bS)-Benzyl 5-(hydroxymethyl)octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-2(3bH)-carboxylate) involves its interaction with specific molecular targets. This interaction can lead to changes in the activity of enzymes or receptors, resulting in various biological effects. The exact pathways involved depend on the specific application and the molecular targets of interest .
Comparaison Avec Des Composés Similaires
- rel-(3aR,5s,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid
- (3aR,3bS,6aR,6bS)-2-[(Benzyloxy)carbonyl]decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid
Uniqueness: The uniqueness of rel-((3aR,3bS,5s,6aR,6bS)-Benzyl 5-(hydroxymethyl)octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-2(3bH)-carboxylate) lies in its specific stereochemistry and the combination of the cyclopentane, cyclobutane, and pyrrole rings. This unique structure gives it distinct chemical and biological properties compared to similar compounds .
Propriétés
Formule moléculaire |
C18H23NO3 |
|---|---|
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
benzyl (1R,2S,6R,7S)-9-(hydroxymethyl)-4-azatricyclo[5.3.0.02,6]decane-4-carboxylate |
InChI |
InChI=1S/C18H23NO3/c20-10-13-6-14-15(7-13)17-9-19(8-16(14)17)18(21)22-11-12-4-2-1-3-5-12/h1-5,13-17,20H,6-11H2/t13?,14-,15+,16+,17- |
Clé InChI |
ZKDCOODPXIIDIF-BSPZTASFSA-N |
SMILES isomérique |
C1[C@@H]2[C@H](CC1CO)[C@@H]3[C@H]2CN(C3)C(=O)OCC4=CC=CC=C4 |
SMILES canonique |
C1C(CC2C1C3C2CN(C3)C(=O)OCC4=CC=CC=C4)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,4S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B14044286.png)





![tert-butyl 9-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B14044314.png)

![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-6-oxo-, 1,1-dimethylethyl ester, (5S,8S)-](/img/structure/B14044326.png)

![6-Amino-1-methyl-1,5,6,8-tetrahydro-7H-pyrazolo[4,3-B][1,4]oxazepin-7-one](/img/structure/B14044342.png)

![7-Bromoimidazo[4,5-c]pyridine HCl](/img/structure/B14044355.png)
![2-[(4-deuteriophenyl)-phenylmethoxy]-N,N-dimethylethanamine](/img/structure/B14044356.png)
